molecular formula C18H14N4O2S B10997384 1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide

1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide

Cat. No.: B10997384
M. Wt: 350.4 g/mol
InChI Key: KTRMJZUPWSPUEP-UHFFFAOYSA-N
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Description

1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo[4,3-A]pyridine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-A]pyridine ring system.

    Attachment of the Isothiochromene Moiety: The isothiochromene structure is introduced through a series of reactions that may involve nucleophilic substitution and cyclization reactions.

    Final Coupling and Functionalization: The final step involves coupling the triazolo[4,3-A]pyridine core with the isothiochromene moiety and introducing the carboxamide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to achieve high purity and yield .

Mechanism of Action

The mechanism of action of 1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]isothiochromene-3-carboxamide

InChI

InChI=1S/C18H14N4O2S/c23-17(14-11-12-5-1-2-6-13(12)18(24)25-14)19-9-8-16-21-20-15-7-3-4-10-22(15)16/h1-7,10-11H,8-9H2,(H,19,23)

InChI Key

KTRMJZUPWSPUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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